4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl
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Overview
Description
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is a chemical compound with the molecular formula C22H28B2O4This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of 248°C . It is insoluble in water but soluble in toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl typically involves the reaction of biphenyl derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boron hydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron hydrides .
Scientific Research Applications
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of organic semiconductors and other advanced materials
Biology: The compound is used in the development of boron-containing drugs and as a reagent in biochemical assays
Industry: The compound is used in the production of polymers and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl involves its ability to form stable complexes with various substrates. The boron atoms in the compound can interact with nucleophiles, such as hydroxyl or amino groups, to form boronate esters or other boron-containing derivatives . These interactions are crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiboronic Acid: Similar in structure but lacks the dioxaborinan rings.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another boron-containing compound with similar applications.
Uniqueness
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boronate esters makes it valuable in organic synthesis and materials science .
Properties
IUPAC Name |
2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXUWONHNYJPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCC(CO4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581740 |
Source
|
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-93-4 |
Source
|
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5487-93-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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